![molecular formula C18H30N2O2 B1203850 4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol](/img/structure/B1203850.png)
4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-[[4-(dimethylamino)phenyl]methylamino]ethyl]-2,2-dimethyl-4-oxanol is an aromatic amine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- The compound's derivatives have been used in synthesizing various chemical compounds. For instance, reactions involving ethyl 2-(dimethylamino)methylene-3-oxobutanoate with other compounds have led to the synthesis of various acids and their derivatives in high yields, demonstrating the compound's utility in chemical synthesis (Obydennov, Röschenthaler, & Sosnovskikh, 2013).
Pharmaceutical Applications
- Some derivatives of this compound have shown potential in medical applications. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized using 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione, displayed significant cytotoxic activity against various cancer cell lines (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Materials Science Applications
- In the field of materials science, derivatives of 4-(dimethylamino)phenyl have been utilized in the growth of large single crystals of donor–π–acceptor chromophores, which are crucial for opto-electronic applications (Gupta & Singh, 2015).
Organic Chemistry Applications
- The compound's derivatives have been used in various organic synthesis processes. For example, the synthesis of 1-alkyl-5-phenyl-4(1H)pyrimidinones involves a reaction where β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides play a key role (Beck & Gajewski, 1976).
Antimicrobial Activity
- Certain derivatives of this compound have shown antimicrobial properties. For instance, a study found that 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)- N -(substituted)benzenesulfonamide derivatives exhibited significant antibacterial and antifungal activities (Ghorab, Soliman, Alsaid, & Askar, 2017).
Neuroscience Research
- In neuroscience, derivatives of this compound, such as 4-(dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran], have been synthesized and evaluated for potential as central nervous system agents (Martin, Worm, Agnew, Kruse, Wilker, Geyer, 1981).
DNA Interaction Studies
- The compound's derivatives have been used in studies exploring interactions with DNA. For instance, phenyl-substituted derivatives of N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide have been synthesized to study DNA-intercalating antitumor agents, demonstrating their potential in cancer research (Atwell, Baguley, & Denny, 1989).
Nonlinear Optics
- Derivatives of 4-(dimethylamino)phenyl have been studied for their potential applications in nonlinear optics, such as in the synthesis of ethyl-substituted stilbazolium derivatives, indicating their use in optical technologies (Okada, Nogi, Tsuji, Duan, Oikawa, Matsuda, Nakanishi, 2003).
Eigenschaften
Molekularformel |
C18H30N2O2 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
4-[2-[[4-(dimethylamino)phenyl]methylamino]ethyl]-2,2-dimethyloxan-4-ol |
InChI |
InChI=1S/C18H30N2O2/c1-17(2)14-18(21,10-12-22-17)9-11-19-13-15-5-7-16(8-6-15)20(3)4/h5-8,19,21H,9-14H2,1-4H3 |
InChI-Schlüssel |
VKVFYAGMEATUGN-UHFFFAOYSA-N |
SMILES |
CC1(CC(CCO1)(CCNCC2=CC=C(C=C2)N(C)C)O)C |
Kanonische SMILES |
CC1(CC(CCO1)(CCNCC2=CC=C(C=C2)N(C)C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


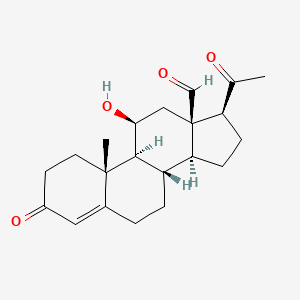
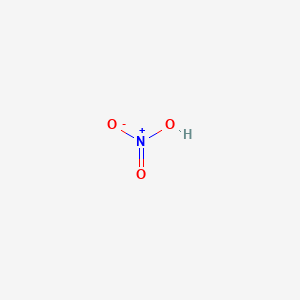


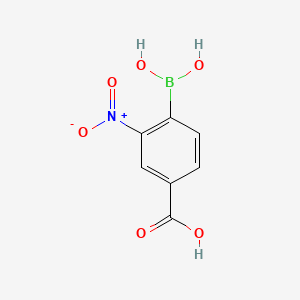


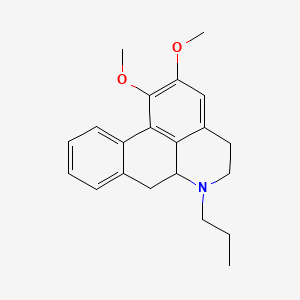
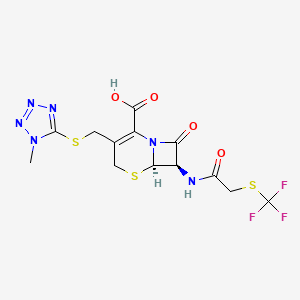


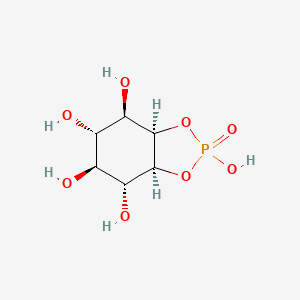
![2,3-Dihydroxypropyl 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl hydrogen phosphate](/img/structure/B1203787.png)

